Adapalene Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adapalene Glucuronide is a metabolite of Adapalene, a third-generation topical retinoid primarily used in the treatment of acne vulgaris. This compound is formed through the glucuronidation process, where Adapalene is conjugated with glucuronic acid. This compound is significant in pharmacokinetics as it represents a pathway for the excretion of Adapalene from the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adapalene Glucuronide involves the glucuronidation of Adapalene. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out in an aqueous buffer solution at a pH of around 7.4, and the temperature is maintained at 37°C to mimic physiological conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using bioreactors that provide a controlled environment for the enzymatic reaction. The process involves the continuous feeding of Adapalene and UDPGA into the bioreactor, where the UGT enzyme catalyzes the glucuronidation reaction. The product is then purified using chromatographic techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Adapalene Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of free Adapalene.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid at a concentration of 1 M, while basic hydrolysis can be carried out using sodium hydroxide at a concentration of 1 M. The reaction is typically conducted at room temperature for 1-2 hours.
Conjugation: The glucuronidation reaction requires UDPGA and UGT enzyme, as mentioned earlier.
Major Products
Hydrolysis: The major product of hydrolysis is free Adapalene.
Conjugation: The major product of conjugation is this compound.
Scientific Research Applications
Adapalene Glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used to study the metabolic pathways of Adapalene and to understand the role of glucuronidation in drug excretion. Additionally, this compound can be used as a reference standard in analytical chemistry for the quantification of Adapalene metabolites in biological samples.
In the field of medicine, this compound is studied for its potential therapeutic effects and its role in reducing the side effects associated with Adapalene treatment. It is also used in the development of new formulations that aim to improve the bioavailability and efficacy of Adapalene.
Mechanism of Action
Adapalene Glucuronide exerts its effects through the same mechanism as Adapalene, by binding to retinoic acid receptors (RARs) in the skin. This binding modulates the expression of genes involved in cell differentiation, proliferation, and inflammation. The glucuronidation of Adapalene enhances its solubility and facilitates its excretion from the body, thereby reducing the potential for systemic side effects.
Comparison with Similar Compounds
Adapalene Glucuronide can be compared with other glucuronide conjugates of retinoids, such as Tretinoin Glucuronide and Tazarotene Glucuronide. While all these compounds undergo glucuronidation to enhance their excretion, this compound is unique in its superior tolerability profile and its specific binding affinity to RARs .
Similar Compounds
- Tretinoin Glucuronide
- Tazarotene Glucuronide
- Isotretinoin Glucuronide
These compounds share similar metabolic pathways but differ in their pharmacological profiles and therapeutic applications.
Properties
CAS No. |
359699-07-3 |
---|---|
Molecular Formula |
C₃₄H₃₆O₉ |
Molecular Weight |
588.64 |
Synonyms |
β-D-Glucopyranuronic Acid 1-[6-(4-Methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylate] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.